glipizide

Description

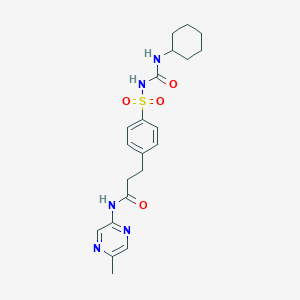

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]-N-(5-methylpyrazin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4S/c1-15-13-23-19(14-22-15)25-20(27)12-9-16-7-10-18(11-8-16)31(29,30)26-21(28)24-17-5-3-2-4-6-17/h7-8,10-11,13-14,17H,2-6,9,12H2,1H3,(H,23,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEZFYOXEYDLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Cellular Pharmacology of Glipizide

Pancreatic Beta-Cell Mechanisms

The primary site of action for glipizide (B1671590) within the beta-cell is the ATP-sensitive potassium (KATP) channel. This channel plays a critical role in coupling glucose metabolism to insulin (B600854) secretion.

Sulfonylurea Receptor (SUR) Binding Dynamics

The KATP channel in pancreatic beta-cells is a complex of four inwardly rectifying potassium channel subunits (Kir6.2, encoded by KCNJ11) and four regulatory sulfonylurea receptor 1 (SUR1, encoded by ABCC8) subunits. This compound exerts its effect by binding to the SUR1 subunit. researchgate.netdovepress.comnih.govbsgdtphcm.vn

Characterization of SUR1 Binding Affinity and Specificity

This compound demonstrates high affinity for the SUR1 receptor subtype found in pancreatic beta-cells. researchgate.net This high affinity binding is crucial for its insulinotropic effect. Studies have indicated that this compound, along with other sulfonylureas like gliclazide (B1671584) and tolbutamide (B1681337), selectively inhibits KATP channels containing SUR1, showing low affinity for channels containing SUR2A (found in cardiac tissue) or SUR2B (found in vascular smooth muscle). researchgate.netnih.govresearchgate.netnih.gov This selectivity for SUR1 is hypothesized to contribute to a lower risk of cardiovascular effects compared to less selective sulfonylureas. nih.govdiabetesjournals.org The binding of this compound to SUR1 leads to the closure of the KATP channel. drugbank.comresearchgate.netacs.org

Table 1: Comparative SUR Binding Selectivity of Sulfonylureas

| Sulfonylurea | SUR1 (β-cell) Affinity | SUR2A (Myocardial) Affinity | SUR2B (Vascular Smooth Muscle) Affinity | Selectivity |

| This compound | High | Low | Low | Selective for SUR1 |

| Gliclazide | High | Low | Low | Selective for SUR1 |

| Tolbutamide | High | Low | Low | Selective for SUR1 |

| Glibenclamide | High | High | High | Non-selective |

| Glimepiride (B1671586) | High | High | High | Non-selective |

| Repaglinide (B1680517) | High | High | High | Blocks channels containing either SUR1 or SUR2 researchgate.net |

| Mitiglinide | High | Low | Low | Selective for SUR1 |

| Nateglinide | High | Low | Low | May act selectively on SUR1 type researchgate.net |

Note: Affinity is generally described qualitatively (High/Low) based on observed effects and IC50 values relative to therapeutic concentrations. nih.gov

Molecular Interactions at the this compound-SUR1 Interface

While detailed crystallographic data specifically for this compound binding to SUR1 may be limited in the provided context, research on sulfonylurea binding to SUR1 in general provides insights. The SUR1 subunit, a member of the ATP-binding cassette (ABC) transporter family, has multiple transmembrane domains and nucleotide-binding domains (NBDs). ahajournals.orgresearchgate.net Studies involving other sulfonylureas like glibenclamide suggest that the binding site is complex and may involve multiple regions of SUR1. For glibenclamide, regions within the cytosolic loops between transmembrane segments 5 and 6 (CL3) and between segments 15 and 16 (CL8) have been implicated in high-affinity binding. researchgate.net Specifically, serine 1237 in the intracellular loop between TMs 15 and 16 is critical for high-affinity block by some sulfonylureas. diabetesjournals.org While this compound's exact molecular interactions may differ in specifics, it is understood to bind within a drug-binding pocket on SUR1. diabetesjournals.org The binding of sulfonylureas to SUR1 is thought to stabilize the N-terminal tail of Kir6.2 that protrudes into the SUR1 pocket, leading to pore closing. acs.org

Comparative Receptor Binding Profiles with Other Sulfonylureas

This compound is classified as a second-generation sulfonylurea. clinicalcorrelations.orgresearchgate.net Compared to first-generation sulfonylureas like tolbutamide, second-generation agents generally exhibit higher potency and faster onset of action. researchgate.net When compared to other second-generation sulfonylureas like glibenclamide (glyburide) and glimepiride, this compound, along with gliclazide, demonstrates higher selectivity for the pancreatic SUR1 receptor over the cardiac (SUR2A) and vascular smooth muscle (SUR2B) receptors. researchgate.netnih.govnih.govdiabetesjournals.org Glibenclamide and glimepiride, in contrast, show high affinity for both SUR1 and SUR2 subtypes. researchgate.netnih.gov This difference in selectivity is a key distinction among sulfonylureas and has implications for their potential extrapancreatic effects. nih.govdiabetesjournals.org The reversibility of binding also differs among sulfonylureas; gliclazide and tolbutamide show readily reversible binding to Kir6.2/SUR1, whereas glibenclamide, glimepiride, and repaglinide exhibit only slowly reversible binding. researchgate.netresearchgate.net

Chronic Exposure Effects on SUR Expression and Function

Chronic exposure to sulfonylureas, including this compound, can lead to changes in beta-cell function. While acute administration stimulates insulin release, prolonged treatment may result in an impairment of this effect, a phenomenon known as secondary failure. nih.gov One proposed mechanism for this is the down-regulation of SUR1 receptors on the beta-cell surface. nih.gov Studies have shown that long-term exposure of insulinoma cell lines to sulfonylureas can lead to a reversible reduction in insulin content without changes in Kir6.2 or SUR1 transcript levels in some cases, while other studies suggest a reduction in glucose mobilizers like GLUT2 and glucokinase mRNA with long-term exposure. nih.gov The impairment of insulin secretion that occurs during chronic administration is thought to be due to this down-regulation of the SUR receptor. nih.gov

ATP-Sensitive Potassium Channel (KATP Channel) Modulation

The binding of this compound to the SUR1 subunit of the KATP channel leads to the inhibition of channel activity. drugbank.comresearchgate.netacs.org Under normal physiological conditions, the KATP channel is regulated by intracellular ATP and ADP levels. dovepress.comnih.govnih.gov High ATP-to-ADP ratios, indicative of increased glucose metabolism, cause the channel to close. nih.govnih.gov this compound binding to SUR1 mimics the effect of high ATP, promoting channel closure. researchgate.netrupress.org This closure reduces the efflux of potassium ions from the beta-cell, leading to depolarization of the cell membrane. researchgate.netdrugbank.comclinicalcorrelations.org Membrane depolarization subsequently opens voltage-gated calcium channels, allowing an influx of calcium ions into the cell. researchgate.netclinicalcorrelations.orgnih.govtandfonline.com The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin secretion. researchgate.netclinicalcorrelations.orgnih.govtandfonline.com Thus, this compound's modulation of the KATP channel is the central mechanism by which it stimulates insulin release. researchgate.netnih.govbsgdtphcm.vndrugbank.com

Table 2: Key Steps in this compound-Mediated Insulin Secretion

| Step | Process | Result |

| 1 | This compound binds to SUR1 subunit of KATP channel | Inhibition of KATP channel activity |

| 2 | KATP channel closes | Reduced potassium ion efflux from beta-cell |

| 3 | Beta-cell membrane depolarizes | Opening of voltage-gated calcium channels |

| 4 | Calcium ions influx into beta-cell | Increased intracellular calcium concentration |

| 5 | Exocytosis of insulin granules | Insulin secretion into the bloodstream |

Inhibition of Kir6.2/SUR1 Channels in Beta Cells

KATP channels in pancreatic beta cells are composed of two subunits: the inwardly rectifying potassium channel subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1) subunit. myendoconsult.com this compound exerts its effect by binding to the high-affinity sulfonylurea receptor (SUR1) subunit of the KATP channel. myendoconsult.comnih.govresearchgate.net This binding leads to the inhibition and closure of the KATP channel. patsnap.commyendoconsult.comresearchgate.net The affinity of sulfonylureas, including this compound, for this receptor correlates with their potency as insulin secretagogues. nih.gov

Data on the binding affinity of this compound to SUR1 compared to other sulfonylureas indicate variations. For instance, studies have shown that glimepiride and glyburide (B1671678) may exhibit higher binding affinities for SUR1 and longer durations of action compared to this compound and tolbutamide. myendoconsult.comnih.gov

Electrophysiological Characterization of KATP Channel Closure

The closure of KATP channels by this compound results in a decrease in potassium ion efflux from the beta cell. patsnap.comresearchgate.net This reduction in outward potassium current is a key electrophysiological event. Under normal physiological conditions, open KATP channels maintain a negative resting membrane potential in beta cells. patsnap.commyendoconsult.com The inhibition of these channels by this compound alters this electrical state.

Electrophysiological studies, such as patch-clamp techniques, have been used to characterize the effect of sulfonylureas like this compound on beta cell membrane potential and ion currents. nih.gov These studies demonstrate that this compound causes membrane depolarization. nih.govpatsnap.compatsnap.com

Impact on Membrane Potential Depolarization

The decrease in potassium efflux due to KATP channel closure leads to depolarization of the pancreatic beta cell membrane. nih.govpatsnap.compatsnap.com The membrane potential becomes less negative, shifting towards a more positive value. patsnap.compatsnap.com This depolarization is a crucial step in the pathway leading to insulin secretion. nih.govpatsnap.comnih.gov

This compound has been shown to produce a plateau depolarization with superimposed action potentials in the presence or absence of glucose. nih.gov

Role of Voltage-Gated Calcium Channel Activation

Membrane depolarization to a certain threshold triggers the opening of voltage-gated calcium channels (VGCCs) located in the beta cell membrane. nih.govpatsnap.compatsnap.comwikipedia.org These channels are permeable to calcium ions. wikipedia.org L-type voltage-gated calcium channels are particularly important in this process in beta cells. purdue.edumdpi.comresearchgate.netmdpi.com

The activation of these channels is directly dependent on the change in membrane potential induced by KATP channel closure. nih.govpatsnap.compatsnap.com

Calcium Influx and Insulin Granule Exocytosis Pathways

The opening of voltage-gated calcium channels results in an influx of extracellular calcium ions into the beta cell cytoplasm. nih.govpatsnap.compatsnap.com The intracellular concentration of calcium ions increases significantly. nih.govpatsnap.compatsnap.comnih.gov This rise in intracellular calcium is a critical signal for triggering the exocytosis of insulin-containing granules. nih.govpatsnap.compatsnap.comnih.govresearchgate.net

Calcium ions interact with components of the cellular machinery responsible for granule movement, docking, and fusion with the plasma membrane, leading to the release of insulin into the bloodstream. nih.govpatsnap.compatsnap.comnih.govresearchgate.netmdpi.com This process, known as exocytosis, is the final step in the glucose-stimulated insulin secretion pathway. nih.govpatsnap.compatsnap.comnih.govmdpi.com

While the primary mechanism involves KATP channel closure and subsequent calcium influx, some research suggests that sulfonylureas may also promote exocytosis through direct interaction with the secretory machinery, independent of KATP channel closure, potentially involving protein kinase C (PKC) activation. nih.gov

G-Protein Coupled Signaling and Insulin Secretion Regulation

Incretin hormones like GLP-1 and GIP, which act via GPCRs (GLP-1R and GIPR, respectively) coupled to Gs proteins, increase intracellular cAMP levels, potentiating glucose-stimulated insulin secretion. nih.govportlandpress.comgenome.jp While this compound's action is independent of glucose metabolism in the initial KATP channel closure step, the subsequent calcium influx and exocytosis can be influenced by the state of the beta cell's signaling environment, including pathways modulated by GPCRs. mdpi.comgenome.jp

Extrapancreatic Pharmacological Effects and Cellular Pathways

Extrapancreatic effects of this compound include enhancing glucose uptake in skeletal muscles and potentiating the action of insulin in the liver. drugbank.comwikipedia.org It may also inhibit lipolysis in the liver and adipose tissue and inhibit hepatic glucose output. drugbank.comwikipedia.org Additionally, chronic therapeutic use of sulfonylureas has been associated with an increase in insulin receptors expressed on monocytes, adipocytes, and erythrocytes, potentially contributing to enhanced peripheral insulin sensitivity. drugbank.comwikipedia.org

Modulation of Insulin Signaling in Peripheral Tissues

This compound has been shown to enhance the sensitivity of peripheral tissues to insulin effects. drugbank.com This increased sensitivity contributes to improved glucose uptake and utilization in these tissues. patsnap.com

Investigations in Muscle Cells

Studies suggest that this compound can facilitate the uptake and metabolism of glucose by muscle tissue. medsafe.govt.nz While the primary action of this compound is insulin secretion, its extrapancreatic effects, including those on muscle cells, play a role in glucose lowering. drugbank.commedsafe.govt.nz Research on other sulfonylureas like glimepiride in cultured human skeletal muscle cells has shown an increase in insulin-stimulated glycogen (B147801) synthesis, mediated via the PI3 kinase pathway, suggesting a potential insulin-sensitizing action in muscle. diabetesjournals.org Although this specific finding is for glimepiride, it supports the concept of sulfonylurea extrapancreatic effects on muscle glucose metabolism.

Studies in Adipose Tissue

This compound influences insulin action in adipose tissue. nih.gov Studies in rat adipose tissue using a tissue culture system demonstrated that treatment with sulfonylureas, including this compound, markedly potentiated insulin action in fat cells. nih.gov The primary augmentation observed was at the level of insulin-stimulated glucose transport. nih.gov Research comparing this compound and pioglitazone (B448) treatment in type 2 diabetic patients found differences in their effects on abdominal and visceral fat content, with this compound treatment associated with an increase in both. psu.edudiabetesjournals.org However, meal fatty acid storage in subcutaneous adipose tissue did not differ between this compound- and pioglitazone-treated patients in one study. nih.gov

Data Table 1: Effects of this compound vs. Pioglitazone on Fat Distribution in Type 2 Diabetes Patients

| Parameter | This compound Group Change (Mean ± SE) | Pioglitazone Group Change (Mean ± SE) | Significance (this compound vs. Pioglitazone) |

| Total Abdominal Fat | +38.4 ± 17 cm² | -32.2 ± 19 cm² | P < 0.02 |

| Visceral Fat | +19.1 ± 9 cm² | -16.1 ± 8 cm² | P < 0.02 |

*Data derived from a study comparing 12 weeks of treatment with this compound (median dose 10 mg/day, n=11) or pioglitazone (45 mg/day, n=8) in type 2 diabetic patients. psu.edudiabetesjournals.org

Peripheral Glucose Utilization Enhancement

This compound increases peripheral glucose utilization. drugbank.com This is a key component of its extrapancreatic action, promoting glucose uptake into tissues like muscle and fat. patsnap.com Combination therapy of insulin with this compound in type 2 diabetic patients with secondary failure has been shown to increase insulin-mediated peripheral glucose disposal. nih.gov

Data Table 2: Effect of this compound + Insulin on Peripheral Glucose Disposal

| Treatment Group | Insulin-Mediated Peripheral Glucose Disposal |

| Insulin + this compound | Increased |

| Insulin + Placebo | No significant change |

*Based on a study in Type 2 diabetic patients with secondary failure. nih.gov

Lipolysis Inhibition

While insulin is a potent inhibitor of lipolysis in adipose tissue, the direct effect of this compound on lipolysis is not as extensively documented as its effects on insulin secretion and sensitivity. mims.combioscientifica.com Some research on other antidiabetic agents and metabolic processes suggests that changes in insulin concentration can affect lipolysis. bioscientifica.com However, specific detailed research findings solely focusing on this compound's direct lipolysis inhibition in peripheral tissues within the provided search results are limited. The focus of the provided information regarding this compound's extrapancreatic effects is primarily on glucose uptake, utilization, and insulin sensitivity rather than direct lipolysis inhibition.

Effects on Insulin Receptor Number and Sensitivity

This compound is reported to increase the number and sensitivity of insulin receptors. drugbank.com This effect contributes to the potentiation of insulin action in peripheral tissues. The extrapancreatic effect of sulfonylureas, including this compound, is thought to result from an increase in the deficient number of insulin receptors in muscle, fat, or liver cells in type 2 diabetes. nih.gov Studies in normal mice and dogs indicated that this compound potentiation of insulin action is associated with an increase in plasma membrane insulin receptor number. nih.gov

Influence on Pancreatic Alpha and Delta Cell Secretions

This compound, like other sulfonylureas, has been shown to affect the secretion of hormones from pancreatic alpha and delta cells. drugbank.com These paracrine interactions within the islets of Langerhans play a role in modulating insulin and glucagon (B607659) release. adameetingnews.org

Somatostatin (B550006) Secretion Stimulation

Sulfonylureas, including this compound, may stimulate the release of somatostatin from pancreatic delta (δ) cells. drugbank.comclinicalcorrelations.org Somatostatin is a peptide hormone that acts as a paracrine inhibitor of both insulin and glucagon secretion within the pancreatic islets. nih.govnih.gov Glucose also stimulates somatostatin secretion from delta cells, with a lower threshold concentration required compared to beta cells. nih.gov Studies using somatostatin-deficient islets suggest that glucose-induced somatostatin release is a significant factor in the inhibitory effects of glucose on alpha cells. nih.gov

Glucagon Secretion Suppression

This compound can suppress the secretion of glucagon from pancreatic alpha (α) cells. drugbank.com Glucagon is a hormone that counteracts the effects of insulin by increasing hepatic glucose production, thus raising blood glucose levels. dovepress.com The suppression of glucagon secretion by sulfonylureas like this compound is thought to be mediated, at least in part, through an intraislet paracrine mechanism. oup.com High intraislet insulin levels, resulting from sulfonylurea-stimulated beta-cell activity, can suppress glucagon release from alpha cells. oup.com This paracrine inhibition by insulin is a proposed mechanism for the blunted glucagon response observed during hypoglycemia in the presence of sulfonylureas. oup.com

Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Recent research suggests that sulfonylureas, including this compound, may exert some of their effects on insulin sensitivity through interactions with peroxisome proliferator-activated receptor gamma (PPARγ). nih.govnih.govresearchgate.netnih.gov PPARγ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism and is a molecular target for thiazolidinediones (TZDs), another class of antidiabetic drugs. researchgate.nete-dmj.orgmdpi.com

This compound Binding to PPARγ

Studies have indicated that this compound can bind to PPARγ. nih.govsemanticscholar.org While sulfonylureas primarily target SUR1, some second and third-generation sulfonylureas, including this compound, have demonstrated the ability to activate PPARγ. researchgate.netresearchgate.net The binding mode of this compound to PPARγ may differ slightly compared to other sulfonylureas like glimepiride and gliquidone (B1671591). semanticscholar.org this compound has been reported to bind PPARγ more weakly than some other sulfonylureas. semanticscholar.org The strength of binding is influenced by hydrogen bonds formed between the ligand and amino acids within the PPARγ binding pocket. semanticscholar.org

Impact on PPARγ Transcriptional Activity

This compound has been shown to increase the transcriptional activity of PPARγ. nih.govnih.govresearchgate.nete-dmj.org This effect has been observed in various cell lines, including Cos7 cells. nih.govnih.govsemanticscholar.org While this compound increased PPARγ transcriptional activity, its effect was generally milder compared to other sulfonylureas like gliquidone, which was found to be a more potent PPARγ agonist in some studies. nih.govnih.govsemanticscholar.org The activation of PPARγ by this compound may contribute to enhanced insulin sensitivity, although the extent to which this occurs at clinically relevant concentrations is a subject of ongoing investigation. researchgate.netsemanticscholar.orgresearchgate.net

Data from transcription reporter assays in Cos7 cells treated with various concentrations of sulfonylureas and rosiglitazone (B1679542) (a known PPARγ agonist) illustrate the relative effects on PPARγ transcriptional activity: nih.govnih.gov

| Compound | Concentration (µM) | Relative PPARγ Transcriptional Activity (Fold Change) |

| DMSO (Control) | - | 1 |

| Rosiglitazone | 1 | ~5-6 |

| Rosiglitazone | 10 | ~10-12 |

| This compound | 1 | No significant effect |

| This compound | >10 | Mild increase |

| This compound | 500 | Increased |

| Glimepiride | 1 | Increased |

| Glimepiride | 10 | ~3-4 |

| Gliquidone | 1 | Increased |

| Gliquidone | 10 | ~3-4 |

Note: Data is approximate and based on interpretation of graphical results from cited sources. nih.govnih.gov

Competitive Binding Studies with PPARγ Agonists

Competitive binding studies have been conducted to understand the interaction of sulfonylureas with PPARγ in the presence of known PPARγ agonists like rosiglitazone. nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net While glimepiride has demonstrated dose-dependent competition with rosiglitazone for PPARγ binding and reduced rosiglitazone-induced PPARγ transcriptional activity and glucose uptake at high concentrations, this compound and gliquidone did not exhibit similar competitive behaviors in some studies. nih.govresearchgate.netsemanticscholar.orgresearchgate.net This suggests potential differences in how various sulfonylureas interact with the PPARγ binding site.

Off-Target Molecular Effects and Novel Mechanisms

Preclinical investigations have highlighted this compound's impact on processes such as angiogenesis and potentially tumor development, suggesting novel mechanisms of action independent of its glucose-lowering effects researchgate.netnih.govoncotarget.comnih.govoncotarget.comacs.orgacs.orgresearchgate.net. Studies comparing this compound with other sulfonylureas like glimepiride have indicated that these off-target effects, particularly the anti-angiogenic properties, are not shared across the entire class, suggesting a this compound-specific mechanism researchgate.netnih.govoncotarget.comnih.govoncotarget.com.

Angiogenesis Inhibition Studies

This compound has been identified as a significant inhibitor of angiogenesis in various preclinical models researchgate.netnih.govoncotarget.comnih.govnih.govoncotarget.comacs.orgthieme-connect.comnih.govacs.orgresearchgate.net. High-throughput screening of FDA-approved drug libraries using in vivo chick embryo chorioallantoic membrane (CAM) and yolk sac membrane (YSM) models has shown that this compound significantly inhibits blood vessel formation and development researchgate.netnih.govoncotarget.comnih.govoncotarget.com. This anti-angiogenic effect is considered a key factor in its observed influence on tumor growth and metastasis in preclinical settings researchgate.netnih.govoncotarget.comnih.govoncotarget.comacs.orgresearchgate.net.

Up-regulation of Natriuretic Peptide Receptor A (NPRA) Expression

A key molecular mechanism identified for this compound's anti-angiogenic effect is the upregulation of natriuretic peptide receptor A (NPRA) expression in vascular endothelial cells researchgate.netnih.govoncotarget.comnih.govnih.govoncotarget.comacs.org. Studies using qRT-PCR arrays and Western blotting have confirmed that this compound treatment significantly increases NPRA expression in human umbilical vein endothelial cells (HUVECs) nih.gov. This upregulation of NPRA is thought to be a primary pathway through which this compound inhibits angiogenesis researchgate.netnih.govoncotarget.comnih.govnih.govoncotarget.comacs.org. NPRA activation is known to play a role in modulating vascular homeostasis, and its upregulation by this compound appears to contribute to the suppression of blood vessel formation nih.govnih.gov.

Inhibition of VEGFR-2 Expression

In addition to NPRA upregulation, studies have also investigated the impact of this compound on vascular endothelial growth factor receptor 2 (VEGFR-2) signaling, another crucial pathway in angiogenesis nih.govbenthamscience.com. Research, particularly in the context of this compound combined with atrial natriuretic peptide (ANP), suggests that this combination significantly inhibits tube formation of HUVECs by suppressing VEGF/VEGFR2 signaling nih.govbenthamscience.com. While the direct inhibitory effect of this compound alone on VEGFR-2 expression is mentioned in some contexts, the combined effect with ANP appears to have a more pronounced impact on this pathway nih.govbenthamscience.com.

Potential Influence on Tumor Growth and Metastasis (Preclinical)

Preclinical studies have demonstrated that this compound can suppress tumor growth and metastasis in various models, including xenograft tumors and transgenic mouse models of breast cancer and prostate cancer researchgate.netnih.govoncotarget.commdpi.comnih.govnih.govoncotarget.comresearchgate.net. This effect is primarily attributed to its anti-angiogenic properties rather than direct anti-proliferative effects on cancer cells researchgate.netnih.govoncotarget.comnih.govnih.govoncotarget.com. Studies using models such as 4T1 transplanted tumors and spontaneous breast cancer in MMTV-PyMT transgenic mice have shown that this compound inhibits tumor growth and metastasis by attenuating angiogenesis researchgate.netnih.govoncotarget.comnih.govoncotarget.com. Similarly, in the TRAMP transgenic mouse model of prostate cancer, this compound suppressed tumor growth and metastasis, significantly reducing microvessel density in tumor tissues without directly inhibiting prostate cancer cell proliferation nih.govresearchgate.net. The observed reduction in tumor volume and metastatic spread in these models correlates with the decreased density of the vascular plexus within the tumors following this compound treatment nih.govoncotarget.com.

Vasculogenesis Inhibition Research

Beyond angiogenesis, which involves the formation of new blood vessels from pre-existing ones, this compound has also been shown to suppress vasculogenesis, the de novo formation of blood vessels from endothelial progenitor cells nih.govthieme-connect.comthieme-connect.com. Studies using early chick embryo models have indicated that this compound suppresses blood island formation during developmental vasculogenesis nih.gov. This suggests that this compound's inhibitory effects on vascular development extend to both major processes involved in the formation of new blood vessels nih.govthieme-connect.comthieme-connect.com. The inhibition of vasculogenesis, similar to angiogenesis, is also linked to the targeting of natriuretic peptide receptor A (NPRA) nih.gov.

Cellular Protection from Glycation-Induced Damage

Chronic hyperglycemia, a hallmark of diabetes, leads to glycation, a non-enzymatic process where sugars attach to proteins and lipids, resulting in the formation of advanced glycation end-products (AGEs). This process is implicated in the long-term complications of diabetes. researchgate.netresearchgate.net Studies have investigated the potential of this compound to offer cellular protection against glycation-induced damage.

In vitro studies using bovine serum albumin (BSA) and methylglyoxal (B44143) as a glycating agent have demonstrated that this compound can significantly reduce the formation of glycation adducts and inhibit structural modifications of albumin. researchgate.net Furthermore, when THP-1 cells (monocytes) and erythrocytes were exposed to glycated albumin samples, treatment with this compound helped restore the levels of antioxidants within these cells, thereby protecting them from glycation-induced cellular damage. researchgate.netthieme-connect.comnih.gov These findings suggest that this compound may exert a protective effect against albumin glycation and the subsequent cellular damage by restoring cellular antioxidant defense mechanisms. researchgate.netnih.gov

Table 1: Effects of this compound on Glycation Markers and Cellular Antioxidants (In Vitro Study)

| Marker/Index | Glycated Albumin Alone | Glycated Albumin + this compound | Observation | Source |

| Formation of Glycation Adducts | Increased | Reduced | This compound significantly reduced adduct formation. | researchgate.net |

| Albumin Structural Mods | Present | Inhibited | This compound inhibited structural changes. | researchgate.net |

| Cellular Antioxidant Levels | Depleted | Restored | This compound helped restore antioxidant levels. | researchgate.netnih.gov |

| Cellular Damage | Observed | Reduced | This compound exerted protective actions. | researchgate.netnih.gov |

Note: This table is based on findings from in vitro studies using specific cell types and glycating agents. The extent of effects may vary depending on the experimental conditions.

DNA Interaction Studies

The interaction of therapeutic molecules with DNA is a critical area of research to understand their mechanisms of action and potential effects. Studies have explored how this compound interacts with DNA.

Analysis using techniques such as UV-visible and fluorescence spectroscopy has revealed the formation of a complex between DNA and this compound. researchgate.netnih.gov The binding affinity of this compound to DNA has been characterized as moderate. researchgate.netnih.govresearchgate.net Thermodynamic analyses at different temperatures suggest that the binding process is entropically spontaneous and energetically favorable. researchgate.netnih.govresearchgate.net

Further experiments, including thermal melting assays, viscosity measurements, and dye displacement assays, have indicated that this compound primarily binds to the minor groove of DNA. researchgate.netnih.govresearchgate.net Molecular dynamics simulations have supported these findings, confirming that this compound forms a stable complex with DNA under simulated physiological conditions. researchgate.netnih.govresearchgate.net The binding appears to be mainly driven by hydrogen bonds, and this compound was observed to slightly reduce nucleotide fluctuations of DNA. researchgate.netnih.govresearchgate.net

While these studies shed light on the molecular interaction between this compound and DNA, research also suggests that this compound may cause DNA damage in adipocytes, with the damage increasing with cellular senescence. researchgate.netresearchgate.netthieme-connect.com The exact mechanism underlying this observed DNA damage requires further investigation to fully understand the implications of this compound-DNA interactions at a molecular level. researchgate.netresearchgate.net

Table 2: Characteristics of this compound-DNA Interaction

| Characteristic | Finding | Method(s) Used | Source |

| Complex Formation | Observed | UV-visible and fluorescence spectroscopy | researchgate.netnih.govresearchgate.net |

| Binding Affinity | Moderate strength | UV-visible and fluorescence spectroscopy | researchgate.netnih.govresearchgate.net |

| Thermodynamic Favorability | Entropically spontaneous, energetically favorable | Thermodynamic analysis at different temperatures | researchgate.netnih.govresearchgate.net |

| Binding Location | Minor groove | Thermal melting, viscosity, dye displacement | researchgate.netnih.govresearchgate.net |

| Driving Forces | Mainly hydrogen bonds | Molecular dynamics simulations | researchgate.netnih.govresearchgate.net |

| Effect on DNA Dynamics | Slightly reduced nucleotide fluctuations | Molecular dynamics simulations | researchgate.netnih.govresearchgate.net |

| Observed DNA Damage | Yes, in adipocytes (increases with senescence) | Comet assay | researchgate.netresearchgate.netthieme-connect.com |

Effects on KATP Channels in Extrapancreatic Tissues

While this compound is known for its high affinity for SUR1-containing KATP channels in pancreatic beta cells, KATP channels are also present in various extrapancreatic tissues, including the heart, vascular smooth muscle, brain, and skeletal muscle. These channels play diverse physiological roles in these tissues. KATP channels are hetero-octameric structures typically composed of four pore-forming Kir6.x subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SURx) subunits (SUR1, SUR2A, or SUR2B), with the subunit composition varying by tissue type. researchgate.netacs.orgtandfonline.comnih.gov

Sulfonylureas, including this compound, can interact with KATP channels in these extrapancreatic tissues, although their affinity and effects may differ compared to pancreatic beta cells. drugbank.comresearchgate.netnih.govoup.com

Cardiac KATP Channels (SUR2)

Cardiac KATP channels are predominantly composed of Kir6.2 and the SUR2A splice variant subunits. tandfonline.comnih.govoup.com These channels are thought to play a role in cardiac function, particularly in mediating responses to metabolic stress like ischemia. oup.comannualreviews.org

Research indicates that this compound, along with gliclazide, is considered a pancreas-specific sulfonylurea with lower affinity for SUR2 receptors found in cardiac and smooth muscle compared to other sulfonylureas like glibenclamide and glimepiride. researchgate.netnih.govdiabetesjournals.org Studies on cloned cardiac KATP channels have supported this differential sensitivity. diabetesjournals.org While some sulfonylureas with high affinity for SUR2 have been associated with potential impairment of ischemic preconditioning, this compound's lower affinity for SUR2 suggests a potentially different profile in this regard. researchgate.netnih.govdiabetesjournals.orgcmaj.ca Animal studies have suggested that the effects of this compound on cardiac KATP channels may be similar to those of glyburide, which has been shown to block increases in blood flow induced by the KATP channel opener diazoxide (B193173). cmaj.ca However, clinical experimental studies specifically evaluating the effects of this compound on the human heart are limited. psu.edu

Vascular Smooth Muscle Cell KATP Channels

KATP channels in vascular smooth muscle cells contain Kir6.1/Kir6.2 and SUR2A/SUR2B splice variant subunits. tandfonline.comnih.gov These channels are involved in regulating vascular tone; their opening leads to hyperpolarization, relaxation, and vasodilation. diabetesjournals.org

Similar to cardiac tissue, this compound and gliclazide are reported to specifically bind and block channels containing SUR1 but not SUR2, which is present in smooth muscle. nih.gov This suggests a lower affinity of this compound for vascular smooth muscle KATP channels compared to its effects on pancreatic beta cells. researchgate.netnih.gov Studies in anesthetized rats have shown that while KATP channel openers like diazoxide and NNC 55-0118 increased total pancreatic and islet blood flow, this compound did not affect total pancreatic blood flow but decreased islet blood flow in the presence of hypoglycemia. diabetesjournals.orgnih.gov This highlights the complex and tissue-specific effects of sulfonylureas on blood flow regulation.

Brain KATP Channels

KATP channels are also found in the brain, where they are primarily composed of Kir6.2 and SUR1 subunits, similar to pancreatic beta cells. tandfonline.comnih.gov These channels play roles in neuronal activity and neurotransmitter release. nih.govnih.gov

Studies in rat hippocampal slices have investigated the interaction of this compound with brain KATP channels and their coupling to adenosine (B11128) A1 receptors, which are involved in modulating acetylcholine (B1216132) release. nih.gov While this compound alone did not significantly affect the resting or evoked release of acetylcholine, it was found to completely prevent the inhibitory effect of an adenosine A1 receptor agonist (N6-Cyclohexyladenosine) and shift its concentration-response curve to the right. nih.gov This suggests that this compound, by interacting with KATP channels in the hippocampus, can relieve this inhibitory neuromodulation. nih.gov Although PC12 cells expressed mRNA for the KATP channel, functional KATP channels could not be demonstrated electrophysiologically in one study, consistent with the lack of effect of this compound on dopamine (B1211576) release from these cells. nih.gov However, this compound did increase the cytoplasmic retention of acidic dopamine metabolites (DOPAC and HVA) in PC12 cells, indicating a blockade of their outward transport, potentially via a sulfonylurea-sensitive transporter distinct from the SUR component of KATP channels. nih.govpurdue.edu

Skeletal Muscle KATP Channels

Skeletal muscle KATP channels are composed of Kir6.2 and the SUR2A splice variant subunits. tandfonline.comnih.govoup.com These channels are thought to be involved in muscle function and fatigue. annualreviews.org

Studies characterizing KATP channels in intact mammalian skeletal muscle fibers have shown that while these channels are sensitive to sulfonylureas like glibenclamide, this compound was found to have unexpectedly low potency in this tissue compared to its effects in vascular smooth muscle and cerebral tissue. nih.gov Pharmacologically, KATP channels in mammalian skeletal muscle appear to resemble those in cardiac myocytes more closely in their sensitivity to glibenclamide. nih.gov Research also suggests a potential link between skeletal muscle KATP channels and the IGF1-PI3K-Akt-mTOR signaling pathway, which may be relevant in conditions like glucocorticoid-induced myopathy where KATP channel activity might be increased. Blocking these channels with a sulfonylurea like glibenclamide showed improvements in contractile properties and histopathological changes in a rat model of this condition.

Table 3: this compound Effects on KATP Channels in Extrapancreatic Tissues

| Tissue Type | Predominant SUR Subunit(s) | This compound Affinity/Effect | Relevant Findings | Source |

| Cardiac Muscle | SUR2A | Lower affinity compared to SUR1; animal studies suggest similarity to glyburide's effects. | Considered pancreas-specific with lower SUR2 affinity. researchgate.netnih.govdiabetesjournals.org Animal studies suggest effects similar to glyburide. cmaj.ca Limited human data. psu.edu | researchgate.nettandfonline.comnih.govoup.comnih.govdiabetesjournals.orgcmaj.capsu.edu |

| Vascular Smooth Muscle | SUR2A/SUR2B | Does not specifically bind/block SUR2; lower affinity compared to SUR1. | Specifically binds SUR1, not SUR2. nih.gov Lower affinity for vascular smooth muscle KATP channels. researchgate.netnih.gov Did not affect total pancreatic blood flow but decreased islet blood flow in hypoglycemic rats. diabetesjournals.orgnih.gov | researchgate.nettandfonline.comnih.govnih.govdiabetesjournals.orgnih.gov |

| Brain | SUR1 | Interacts with KATP channels; can relieve inhibitory neuromodulation via A1 receptors. | Can prevent inhibitory effect of adenosine A1 receptor agonist in hippocampus. nih.gov May block outward transport of dopamine metabolites in PC12 cells. nih.govpurdue.edu | tandfonline.comnih.govnih.govnih.govpurdue.edu |

| Skeletal Muscle | SUR2A | Unexpectedly low potency compared to other tissues; pharmacologically similar to cardiac KATP. | Unexpectedly low potency in mammalian skeletal muscle. nih.gov Pharmacologically resembles cardiac KATP channels. nih.gov Potential role in myopathy. | tandfonline.comnih.govoup.comnih.gov |

Modulation of Pancreatic Islet Blood Flow

Pancreatic islets are highly vascularized, receiving a disproportionately large share of the pancreas's blood flow, which is crucial for nutrient delivery, glucose sensing, and hormone distribution. frontiersin.org Studies in anesthetized rats have investigated the effects of KATP channel modulators, including this compound, on splanchnic and pancreatic islet blood flow. diabetesjournals.orgnih.gov KATP channels are present in both pancreatic beta cells and vascular smooth muscle, playing a role in insulin secretion and vascular tone. diabetesjournals.orgnih.gov

Research indicates that this compound, a KATP channel closer, did not significantly affect total pancreatic blood flow in anesthetized rats. However, it led to a notable decrease in islet blood flow, specifically by 50% in the presence of hypoglycemia. diabetesjournals.orgnih.gov This suggests that KATP channels actively participate in regulating pancreatic islet blood flow, and agents like this compound that influence these channels can impact islet perfusion. diabetesjournals.orgnih.gov The observed decrease in islet blood flow during hypoglycemia following this compound administration might be partly attributed to the drug's effect on KATP channels or potentially mediated by nervous system responses triggered by hypoglycemia. diabetesjournals.org

A study using anesthetized Sprague-Dawley rats compared the effects of KATP channel openers (diazoxide, NNC 55-0118) and the closer (this compound) on blood flow. diabetesjournals.orgnih.gov The KATP channel openers increased total pancreatic and islet blood flow, particularly in the presence of moderate hyperglycemia. diabetesjournals.orgnih.gov In contrast, this compound did not alter total pancreatic blood flow but reduced islet blood flow during hypoglycemia. diabetesjournals.orgnih.gov This highlights a potential differential effect of KATP channel modulation on islet versus exocrine pancreatic blood flow. diabetesjournals.org

| Agent | Effect on KATP Channels | Total Pancreatic Blood Flow | Islet Blood Flow (Hypoglycemia) | Mean Arterial Blood Pressure |

| Diazoxide | Opener | Increased | Increased (Hyperglycemia) | Markedly Lowered |

| NNC 55-0118 | Opener | Increased | Increased (Hyperglycemia) | Much Smaller Effects |

| This compound | Closer | No effect | Decreased by 50% | No effect |

Data derived from studies in anesthetized Sprague-Dawley rats. diabetesjournals.orgnih.gov

Adenohypophysis KATP Channels and Growth Hormone Secretion

ATP-sensitive K+ (KATP) channels are not exclusively found in pancreatic beta cells; they are also present in various other tissues, including the adenohypophysis (anterior pituitary gland). pnas.orgnih.gov The adenohypophysis plays a crucial role in regulating growth hormone (GH) secretion. pituitary.org.ukmdpi.com

Research has demonstrated the presence of high-affinity binding sites for sulfonylureas, including this compound, in the adenohypophysis. pnas.orgnih.govresearchgate.net These binding sites are specific blockers of KATP channels. pnas.orgnih.govresearchgate.net Electrophysiological studies have confirmed the existence of ATP-sensitive K+ channels in adenohypophysis cells. pnas.orgnih.govresearchgate.net

Similar to their action in pancreatic beta cells, sulfonylureas like this compound can depolarize adenohypophysis cells by blocking KATP channels. pnas.orgnih.govresearchgate.net This depolarization can indirectly lead to an increase in intracellular calcium influx through voltage-sensitive calcium channels. pnas.orgnih.govresearchgate.net

Studies have investigated the influence of KATP channel effectors on GH secretion. Opening KATP channels inhibits GH secretion, while blocking these channels with antidiabetic sulfonylureas, such as this compound, eliminates this inhibition. pnas.orgnih.govresearchgate.netnih.gov In vitro experiments using cultured adenohypophysis cells have shown that this compound can antagonize the inhibition of GH secretion caused by somatostatin, a hormone known to inhibit GH release. nih.govnih.gov This antagonism by this compound occurs at nanomolar concentrations. nih.gov

| Agent | Effect on Adenohypophysis KATP Channels | Effect on Growth Hormone Secretion |

| Diazoxide | Opens | Inhibits |

| This compound | Blocks | Eliminates Inhibition (e.g., by Somatostatin) nih.govnih.gov |

| Somatostatin | - | Inhibits |

Based on in vitro studies in adenohypophysis cells. pnas.orgnih.govresearchgate.netnih.gov

Influence on Glycogen Metabolism

This compound can influence glycogen metabolism in both the liver and skeletal muscle, contributing to glucose homeostasis. Glycogen is the primary storage form of glucose in mammals, predominantly stored in the liver and muscles. nih.govdiabetes.co.uk

In the liver, this compound has been shown to affect glycogenolysis, the breakdown of glycogen into glucose. Studies in isolated rat hepatocytes have demonstrated that this compound can cause a dose-dependent activation of glycogen phosphorylase, a key enzyme in glycogenolysis. nih.gov This activation may be mediated by a calcium-dependent mechanism. nih.gov The activation of glycogen phosphorylase leads to glycogen mobilization and an increase in the concentration of hexose (B10828440) 6-phosphates. nih.gov While glucose formation was only slightly stimulated, the production of L-lactate was more markedly increased, suggesting that sulfonylureas like this compound may direct metabolic flux from glycogen towards the glycolytic pathway in the liver. nih.gov Pretreatment with this compound in glucosamine-loaded rats (a model for hyperglycemia with decreased hepatic glycogen) significantly inhibited both hyperglycemia and the decrease in hepatic glycogen, suggesting an effect on hepatic glucose output or glycogen utilization. nih.gov

In skeletal muscle, this compound therapy in patients with type 2 diabetes has been associated with changes in glycogen metabolism. nih.govtsijournals.com While glucose-induced glucose uptake in the whole body remained similar after this compound treatment, the drug tended to normalize the activity of glycogen synthase, the enzyme responsible for glycogen synthesis. nih.govtsijournals.com Furthermore, this compound treatment resulted in a significant increase in the content of GLUT4 protein in skeletal muscle. nih.govtsijournals.com GLUT4 is an insulin-regulatable glucose transporter crucial for glucose uptake in muscle and adipose tissue. nih.govfrontiersin.org These findings suggest that this compound may improve skeletal muscle's capacity for glucose storage as glycogen by influencing glycogen synthase activity and GLUT4 levels. nih.govtsijournals.com

| Tissue | Effect on Glycogen Metabolism | Key Enzymes/Proteins Involved | Research Findings |

| Liver | Activation of glycogenolysis, increased hexose 6-phosphates and L-lactate production. nih.gov | Glycogen Phosphorylase nih.gov | Dose-dependent activation of glycogen phosphorylase in isolated hepatocytes. nih.gov Inhibited hyperglycemia and hepatic glycogen decrease in glucosamine-loaded rats. nih.gov |

| Skeletal Muscle | Tends to normalize glycogen synthase activity, increases GLUT4 content. nih.govtsijournals.com | Glycogen Synthase nih.govtsijournals.com, GLUT4 nih.govtsijournals.com | Normalized glycogen synthase activity and increased GLUT4 in type 2 diabetic patients after this compound therapy. nih.govtsijournals.com |

PI3K and Akt Activity Induction

The phosphoinositide 3-kinase (PI3K) / protein kinase B (Akt) signaling pathway is a critical component of insulin signal transduction and plays a significant role in regulating glucose metabolism, including glucose uptake and glycogen synthesis. frontiersin.orgfrontiersin.orgspandidos-publications.comcambridge.org Activation of this pathway is essential for insulin's metabolic actions. spandidos-publications.comcambridge.org

While this compound's primary mechanism involves KATP channel blockade and subsequent insulin release, there is evidence suggesting it may also influence the PI3K/Akt pathway. The PI3K/Akt pathway is activated downstream of the insulin receptor and leads to various effects, including the translocation of GLUT4 to the cell membrane, promoting glucose uptake, and the activation of glycogen synthase, promoting glycogen synthesis. frontiersin.orgfrontiersin.orgspandidos-publications.comcambridge.org

Some studies, particularly in the context of extrapancreatic effects or in non-beta cell types, have explored the relationship between this compound and the PI3K/Akt pathway. For instance, research on glimepiride, another sulfonylurea, in cultured human skeletal muscle cells suggested that its effect on insulin-stimulated glycogen synthesis might be mediated via the PI3K kinase pathway. diabetesjournals.org Although this study focused on glimepiride, it highlights a potential link between sulfonylureas and this pathway in metabolic tissues.

In a study investigating this compound's effects on lung cancer cells, it was observed that this compound treatment led to the downregulation of phosphorylated Akt (p-Akt), indicating an inhibition of Akt activity in this specific cell type. nih.gov This effect was associated with the sensitization of these cells to apoptosis. nih.gov While this finding is in a cancer cell line and not directly related to glucose metabolism in typical insulin-sensitive tissues, it demonstrates that this compound can influence Akt phosphorylation.

The PI3K/Akt pathway is complex and involved in numerous cellular processes. frontiersin.orgmdpi.com Its activation can be triggered by various stimuli, including insulin and growth factors. frontiersin.orgmdpi.com Dysregulation of this pathway is implicated in insulin resistance and type 2 diabetes. frontiersin.orgspandidos-publications.compeerj.com

Further research is needed to fully elucidate the direct and indirect effects of this compound on PI3K and Akt activity in key metabolic tissues like muscle, liver, and adipose tissue in the context of glucose regulation. While some evidence suggests potential interactions, the precise mechanisms and physiological significance in mediating this compound's glucose-lowering effects beyond insulin secretion warrant further investigation.

Chemical Synthesis and Derivatives Research

Synthetic Pathways for Glipizide (B1671590) and Analogues

The synthesis of this compound involves the formation of the sulfonylurea linkage and the incorporation of its specific side chains. While detailed laboratory procedures for all synthetic pathways were not extensively detailed in the search results, a novel synthesis route has been described. This route involves a sequence of steps starting with the protection of 4-(2-aminoethyl)benzenesulfonic acid ammonia, followed by reaction with cyclohexyl isocyanate, deprotection, and finally reaction with 2-methyl-5-pyrazine carboxylic acid to yield this compound google.comgoogle.com. Another approach mentions an isocyanate-free synthetic procedure for preparing sulfonylureas like this compound and glibenclamide using continuous flow technology, employing N-carbamates synthesized in situ from the activation of amines with chloroformates dntb.gov.ua.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship of sulfonylureas, including this compound, is closely tied to the core phenyl-sulfonyl-urea structure researchgate.net. Second-generation sulfonylureas like this compound generally exhibit enhanced hypoglycemic potency compared to first-generation agents. This increased potency is associated with the presence of more non-polar side chains in their chemical structure nih.gov. The specific substituents on the phenyl group and the terminal urea (B33335) nitrogen significantly influence the compound's binding affinity to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP channel) in pancreatic beta cells, which is crucial for their insulin-releasing activity.

Design and Synthesis of Novel Sulfonylurea Derivatives

The design and synthesis of novel sulfonylurea derivatives often focus on modifying the existing structural framework to improve potency, pharmacokinetic properties, or explore new therapeutic applications.

Exploration of Modified Side Chains and their Impact on Activity

Modifications to the side chains attached to the core sulfonylurea structure are a primary strategy in the design of new derivatives. The differences in the side chains are responsible for the varying pharmacological profiles among sulfonylureas, including differences in absorption, metabolism, protein binding, and duration of action nih.govmims.com. For instance, the non-polar side chain in second-generation sulfonylureas contributes to their higher potency nih.gov. Research in this area involves synthesizing analogues with different substituents to study their effects on binding affinity to the SUR1 receptor and subsequent insulin (B600854) secretion.

Derivatives with Potential Antimicrobial Properties

Beyond their established role in diabetes treatment, sulfonylureas, including this compound, have been investigated for potential antimicrobial properties. Some studies explore repurposing these drugs or designing novel derivatives that target essential enzymes in pathogens. For example, sulfonylureas have been predicted to bind to and inhibit enzymes like trypanothione (B104310) synthetase in parasites such as Trypanosoma cruzi, the causative agent of Chagas disease mdpi.com. This suggests a potential for developing sulfonylurea-based compounds with activity against certain microbial or parasitic infections by interfering with their unique metabolic pathways.

Comparative Chemical Structure Analysis with Other Sulfonylureas

All sulfonylurea drugs share a common structural motif: a sulfonylurea group [-S(=O)₂NHC(=O)NH-] linked to a phenyl ring researchgate.net. The key differences lie in the substituents attached to the phenyl ring and the terminal nitrogen of the urea group. These variations in side chains differentiate the various sulfonylureas and influence their pharmacological characteristics and classification as first or second generation.

Here is a comparison of the chemical structures of this compound and some other common sulfonylureas:

| Compound | Generation | Key Structural Features | Chemical Formula | PubChem CID |

| This compound | Second | Phenyl group substituted with an ethyl-pyrazinecarboxamide chain; cyclohexyl group on urea nitrogen. nih.govwikipedia.orgbiotech-asia.orgresearchgate.netdrugs.com | C₂₁H₂₇N₅O₄S | 3478 nih.gov |

| Tolbutamide (B1681337) | First | Phenyl group substituted with a methyl group; butyl group on urea nitrogen. wikipedia.orguni.lulabsolu.ca | C₁₂H₁₈N₂O₃S | 5505 wikipedia.orglabsolu.ca |

| Glibenclamide | Second | Phenyl group substituted with an ethyl-chloromethoxybenzamide chain; cyclohexyl group on urea nitrogen. wikipedia.orgfishersci.cawikidoc.orgnih.gov | C₂₃H₂₈ClN₃O₅S | 3488 wikipedia.orgfishersci.cawikidoc.org |

| Gliclazide (B1671584) | Second | Phenyl group substituted with a methyl group; azabicyclo[3.3.0]octyl group on urea nitrogen. nih.govwikipedia.orgfishersci.atwikidoc.orgdrugbank.comresearchgate.net | C₁₅H₂₁N₃O₃S | 3475 nih.govfishersci.atdrugbank.com |

| Glimepiride (B1671586) | Second | Phenyl group substituted with an ethyl-methyl-oxo-pyrrolinecarboxamide chain; methylcyclohexyl group on urea nitrogen. mims.comwikipedia.orgwikidata.orgfishersci.cafishersci.canih.gov | C₂₄H₃₄N₄O₅S | 3476 mims.comwikipedia.orgwikidata.orgfishersci.cafishersci.canih.gov |

Second-generation sulfonylureas, including this compound, glibenclamide, gliclazide, and glimepiride, are distinguished from first-generation agents like tolbutamide by their generally higher potency, which is attributed to structural differences, particularly the nature of the side chains nih.gov.

Analytical Methodologies for Glipizide Research

Chromatographic Techniques for Glipizide (B1671590) Analysis

Chromatography plays a vital role in the analysis of this compound, allowing for its separation from impurities, degradation products, and other components in complex samples. Reversed-phase HPLC (RP-HPLC) is a widely utilized mode for this compound analysis due to the compound's chemical properties ijpbs.comresearchgate.net. UPLC, a more recent advancement, offers enhanced speed and efficiency rjptonline.org.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the qualitative and quantitative analysis of this compound in various matrices, including pharmaceutical formulations and biological fluids nih.govaustinpublishinggroup.comsphinxsai.comjocpr.comjddtonline.info. RP-HPLC, which employs a non-polar stationary phase and a polar mobile phase, is particularly well-suited for this compound analysis ijpbs.com.

Reversed-Phase HPLC (RP-HPLC) Method Development and Validation

The development and validation of RP-HPLC methods for this compound analysis are critical steps to ensure the reliability and accuracy of the results. Validation typically follows guidelines set by organizations such as the International Conference on Harmonisation (ICH) ijpbs.comsphinxsai.comjddtonline.inforesearchgate.net. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness researchgate.netsphinxsai.comjddtonline.inforesearchgate.net.

Several RP-HPLC methods have been developed for this compound. One method utilized an Inertsil ODS 3V C18 column (150 × 4.6 mm; 5µm particle size) with a mobile phase of 10mM potassium dihydrogen phosphate (B84403) (pH 3.9) and methanol (B129727) (60:40 v/v) at a flow rate of 0.8 mL/min austinpublishinggroup.com. This method demonstrated linearity from 1-450 µg/mL, with LOD and LOQ values of 0.03 and 0.09 µg/mL, respectively austinpublishinggroup.com. Another validated RP-HPLC method for this compound in bulk and formulations employed a C18 column (150 mm × 4.6 mm, 3 μm) with a mobile phase of acetonitrile (B52724):water (60:40) at 1 mL/min, detecting at 276 nm. This method showed linearity in the range of 0.5–18 μg/mL, with LOD and LOQ of 0.3 and 0.5 μg/ml, respectively, and accuracy between 99.60% and 101.20% sphinxsai.com. A method for simultaneous estimation of this compound and metformin (B114582) used a Microsorb-MV C18 column (250×4.6mm, 5µm) with acetate (B1210297) buffer (pH 4.0): Acetonitrile (60:40 v/v) as the mobile phase at 1 mL/min, detected at 257 nm ijpbs.com.

Method validation studies confirm the suitability of these methods for their intended purpose. For instance, precision studies have shown low %RSD values, indicating good repeatability and intermediate precision sphinxsai.com. Accuracy is assessed through recovery studies, with results typically falling within acceptable ranges ijpbs.comsphinxsai.com. Robustness is evaluated by introducing small variations in chromatographic parameters, such as flow rate, wavelength, temperature, and mobile phase composition, to ensure the method remains unaffected austinpublishinggroup.com.

Mobile Phase Optimization

Optimization of the mobile phase is crucial in RP-HPLC to achieve optimal separation, peak symmetry, and sensitivity for this compound. Various factors are considered, including the type and proportion of organic modifier, buffer pH and strength, and flow rate austinpublishinggroup.comsphinxsai.com. Common organic modifiers include methanol and acetonitrile austinpublishinggroup.comsphinxsai.comsid.ir.

Studies have investigated different mobile phase compositions. A mobile phase consisting of phosphate buffer (pH 3.9) and methanol in a 60:40 ratio at a flow rate of 0.8 mL/min was found to yield a symmetrical peak with reasonable retention time and high theoretical plates austinpublishinggroup.com. Another method optimized a mobile phase of acetonitrile and water in a 60:40 ratio at 1 mL/min, achieving good resolution and sensitivity sphinxsai.com. The pH of the aqueous component is often adjusted to optimize the ionization state of this compound and improve peak shape nih.govaustinpublishinggroup.com. The inclusion of additives like triethylamine (B128534) has also been explored to reduce tailing and improve peak symmetry sid.ir.

Column Selection and Separation Efficiency

The selection of an appropriate stationary phase (column) is vital for achieving effective separation of this compound from other components in a sample. RP-HPLC commonly utilizes C18 columns due to their non-polar nature, which interacts favorably with the relatively non-polar this compound molecule nih.govsphinxsai.comjocpr.comjddtonline.info.

Various C18 columns have been evaluated for this compound analysis. The Inertsil ODS 3V (150mm × 4.6mm, 5μm) column has been reported as suitable, providing good sensitivity austinpublishinggroup.com. Other C18 columns, such as Hypersil BDS C8, Luna C18, Zorbax XDB, and Symmetry C18, have also been used in this compound analysis nih.govaustinpublishinggroup.comjocpr.com. Column dimensions (length and internal diameter) and particle size (e.g., 3 µm, 5 µm) influence separation efficiency and analysis time sphinxsai.comjocpr.comjddtonline.infofatershimi.com. Smaller particle sizes can lead to faster separations and higher resolution fatershimi.com. Shorter columns (e.g., 50, 75, 100 mm) are increasingly used to reduce solvent consumption and analysis time fatershimi.com.

Separation efficiency is evaluated using parameters such as retention time, tailing factor, and the number of theoretical plates austinpublishinggroup.comsphinxsai.comjddtonline.info. Optimized methods aim for sharp, symmetric peaks with acceptable retention times and high plate counts austinpublishinggroup.comsphinxsai.com.

UV Detection Parameters

UV detection is a common and sensitive method for monitoring this compound in HPLC effluents due to the compound's chromophoric properties. The selection of the optimal detection wavelength is based on the UV absorbance spectrum of this compound to maximize sensitivity and selectivity.

Reported UV detection wavelengths for this compound analysis vary across different methods, including 220 nm, 225 nm, 226 nm, 230 nm, 248 nm, 257 nm, 270 nm, and 276 nm nih.govijpbs.comresearchgate.netaustinpublishinggroup.comsphinxsai.comjddtonline.infosid.irrjptonline.orgnih.govijrpc.com. The choice of wavelength can depend on the mobile phase composition and the presence of other co-eluting compounds. For instance, 220 nm has been reported to show high sensitivity in one method austinpublishinggroup.com, while 276 nm was selected in another for optimal resolution and sensitivity sphinxsai.com. Monitoring at multiple wavelengths or using a photodiode array (PDA) detector can provide additional information for peak purity and identification sphinxsai.com.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advanced chromatographic technique that utilizes smaller particle sizes (typically less than 2 µm) and higher pressures compared to conventional HPLC rjptonline.org. This allows for significantly faster separations, increased resolution, and reduced solvent consumption rjptonline.org. UPLC is increasingly applied in this compound analysis, particularly for high-throughput applications and when dealing with complex matrices like biological samples rjptonline.orgwaters.comoup.com.

UPLC methods for this compound have been developed and validated. One RP-UPLC method for this compound utilized an Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) with a mobile phase of methanol and 0.001M sodium dihydrogen phosphate buffer (55:45) at a flow rate of 0.3 mL/min, with detection at 276 nm ijpsr.comijpsr.com. This method achieved separation of this compound within a short run time of 1.2 minutes ijpsr.comijpsr.com. Another UPLC-MS/MS method for this compound in human plasma used an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a gradient elution at 0.4 mL/min, coupled with mass spectrometric detection oup.comnih.gov. This method offered high sensitivity and a rapid analysis time of only 1.0 minute oup.comnih.gov. UPLC coupled with high-resolution mass spectrometry (HRMS) has also been used for the identification of this compound degradation products waters.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely applied for the analysis of this compound, particularly in complex matrices such as human plasma. LC-MS/MS offers high sensitivity, selectivity, and specificity, making it suitable for the determination of this compound in biological and analytical samples rjptonline.orgimpactfactor.orgnih.gov.

Methods employing LC-MS/MS for this compound analysis typically involve chromatographic separation on a reversed-phase column, such as a C18 column, followed by detection using a triple quadrupole mass analyzer rjptonline.orgimpactfactor.org. Electrospray ionization (ESI) in positive ion mode is commonly used for the ionization of this compound rjptonline.orgimpactfactor.orgnih.gov. Multiple Reaction Monitoring (MRM) transitions are utilized for the selective detection and quantification of this compound. For instance, one method reported using the transitions m/z 446.2 → 321.1 for this compound rjptonline.orgimpactfactor.org. Another study used m/z 446.1 → 321.0 for this compound and m/z 237.1 → 194.2 for the internal standard carbamazepine (B1668303) nih.govoup.com.

Sample preparation for LC-MS/MS analysis of this compound in plasma often involves liquid-liquid extraction or protein precipitation to isolate the analyte from the biological matrix rjptonline.orgnih.govoup.com. The method linearity for this compound in human plasma has been reported over various concentration ranges, such as 50–1600 ng/mL and 10–1500 ng/mL nih.govoup.comnih.gov. The limit of quantification (LOQ) can be as low as 5 ng/mL or 10 ng/mL in plasma nih.govoup.com. LC-MS/MS methods have been successfully applied in bioequivalence studies of this compound formulations nih.govoup.com.

Gas Chromatography (GC), including Headspace GC (HS-GC)

Gas Chromatography (GC) has been employed for the analysis of this compound, although it may require derivatization to form a thermally stable product, which can be time-consuming nih.gov. GC methods have been used for the determination of this compound and other sulfonylureas in plasma after extractive methylation rjptonline.orgoup.com. However, GC may lack specificity as structurally similar sulfonylureas might form identical derivatives nih.gov.

Determination of Residual Solvents

Headspace Gas Chromatography (HS-GC) is a specific GC technique widely used for the determination of residual solvents in pharmaceutical substances like this compound rjptonline.orgresearchgate.netrjptonline.orgrroij.comsciencegate.app. Residual solvents are organic volatile impurities that may remain from the manufacturing process of drug substances or excipients rjptonline.orgresearchgate.netrjptonline.orgrroij.com. Their presence is undesirable due to potential toxicity and impact on product quality rjptonline.orgrroij.com.

HS-GC methods for this compound typically utilize a flame ionization detector (FID) rjptonline.orgresearchgate.netrjptonline.orgrroij.com. Nitrogen is commonly used as a carrier gas rjptonline.orgresearchgate.netrjptonline.org. The separation of residual solvents is achieved using appropriate GC columns, such as a DB-Wax or DB-624 column rjptonline.orgresearchgate.netrjptonline.orgrroij.com. Common residual solvents determined in this compound using HS-GC include methanol, acetone (B3395972), and dimethyl formamide (B127407) rjptonline.orgresearchgate.netrjptonline.org. Another study identified methanol, acetone, and ethylene (B1197577) dichloride as residual solvents rroij.com.

HS-GC methods for residual solvent determination in this compound have been validated according to ICH guidelines, assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), accuracy, linearity, precision, and robustness rjptonline.orgresearchgate.netrjptonline.orgrroij.com. Correlation coefficients (R²) greater than 0.99 indicate good linearity rjptonline.orgresearchgate.netrjptonline.orgrroij.com.

Spectroscopic Techniques for this compound Analysis

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a simple, economical, and widely used technique for the quantitative estimation of this compound in bulk drug and pharmaceutical formulations ijcrt.orgaustinpublishinggroup.comejbps.comijcrt.orgrjpdft.comijpsr.cominnovareacademics.inresearchgate.netresearchgate.net. UV spectrophotometric methods are based on the principle that this compound absorbs UV light at specific wavelengths.

Various solvents and media have been used for the UV analysis of this compound. This compound is freely soluble in 0.1N NaOH, which is frequently used as a solvent for UV measurements ijcrt.orgejbps.comijcrt.orgrjpdft.comijpsr.com. Other media like 0.1M HCl and phosphate buffer (pH 3.8) have also been reported austinpublishinggroup.comijdrt.com.

UV spectrophotometric methods for this compound have been validated for parameters such as linearity, accuracy, precision, robustness, and ruggedness according to ICH guidelines ijcrt.orgaustinpublishinggroup.comejbps.comijcrt.orgrjpdft.comijpsr.com. These methods are considered useful for routine quality control analysis ijcrt.orgejbps.comrjpdft.com.

Absorption Maxima Determination

A key aspect of UV spectrophotometry is the determination of the absorption maxima (λmax) of the analyte. This compound exhibits characteristic absorption maxima in the UV region, which vary slightly depending on the solvent used.

Reported absorption maxima for this compound include:

275 nm in 0.5N NaOH ijcrt.org

272 nm in 0.1N NaOH ejbps.com

275 nm in 0.1N NaOH ijcrt.orginnovareacademics.in

276 nm in 0.1N NaOH ijpsr.com

260 nm in 0.1M NaOH austinpublishinggroup.com

255 nm in 0.1M HCl austinpublishinggroup.com

227 nm in 0.1 N NaOH rjpdft.comresearchgate.net

229 nm in 0.1N NaOH ijcrt.org

274 nm (absorption maxima method) researchgate.net

230 nm in phosphate buffer (pH 3.8) ijdrt.com

276 nm (for RP-HPLC-UV detection) iajesm.in

275 nm (for HPLC-UV detection) nih.gov

280 nm in clear and turbid solutions researchgate.net

These absorption maxima are used for the quantitative determination of this compound using Beer-Lambert Law. Linearity is typically observed over specific concentration ranges, such as 10-30 µg/ml, 4-72 µg/mL, and 1-10 µg/ml, with high correlation coefficients (r or r²) ijcrt.orgaustinpublishinggroup.comejbps.comrjpdft.comijpsr.com.

Here is a summary of reported absorption maxima for this compound:

| Solvent/Medium | Absorption Maximum (λmax) | Reference |

| 0.5N NaOH | 275 nm | ijcrt.org |

| 0.1N NaOH | 272 nm | ejbps.com |

| 0.1N NaOH | 275 nm | ijcrt.orginnovareacademics.in |

| 0.1N NaOH | 276 nm | ijpsr.com |

| 0.1M NaOH | 260 nm | austinpublishinggroup.com |

| 0.1M HCl | 255 nm | austinpublishinggroup.com |

| 0.1 N NaOH | 227 nm | rjpdft.comresearchgate.net |

| 0.1N NaOH | 229 nm | ijcrt.org |

| Phosphate buffer (pH 3.8) | 230 nm | ijdrt.com |

| Clear and turbid solutions | 280 nm | researchgate.net |

First-Order Derivative Spectroscopy

First-order derivative spectroscopy is a UV spectrophotometric technique that can be used to enhance the resolution of overlapping spectra and eliminate interference from excipients or impurities researchgate.netejpmr.com. This technique involves calculating the first derivative of the absorbance spectrum with respect to wavelength.

For this compound analysis using first-order derivative spectroscopy, specific wavelengths corresponding to zero crossing points or peaks/troughs in the derivative spectrum are selected for quantification. One method reported a λmaxima of 286 nm and a λminima of 263 nm in the first-order derivative spectrum researchgate.net. Another study mentions the development of a first-order derivative spectroscopic method for this compound estimation in bulk and tablet dosage forms. Derivative spectrophotometry can result in a more complex spectrum compared to normal UV spectrophotometry researchgate.netresearchgate.net.

Influence of Solvent Systems on Spectral Properties

Solvent systems can significantly influence the spectral properties of this compound, affecting its solubility and the characteristics observed in spectroscopic analysis. This compound is described as practically insoluble in water and absolute ethanol, but it dissolves in dilute solutions of alkali hydroxides. nih.gov The selection of an appropriate solvent system is therefore critical for developing analytical methods for this compound.

Studies on the preparation of this compound mucoadhesive microspheres using different organic solvents like ethanol, methanol, and acetone have shown that the solvent choice impacts the physical characteristics and drug encapsulation efficiency of the microspheres. researchgate.netsciencescholar.us While these studies primarily focus on the physical properties of the microspheres, the underlying principle is that the solvent interacts with this compound, influencing its behavior and potentially its spectral characteristics in solution or solid state after solvent evaporation. For instance, FTIR analysis of microspheres prepared with different solvents showed shifts in characteristic peaks of this compound, indicating potential interactions or changes in the drug's environment due to the solvent system used during preparation. researchgate.netsciencescholar.us

In Vitro Spectroscopic Investigations of Ligand Binding

In vitro spectroscopic techniques are widely used to investigate the binding interactions of this compound with biological molecules, particularly proteins like human serum albumin (HSA). Understanding these interactions is vital because protein binding affects the free concentration of the drug available to exert its pharmacological effects. mdpi.comresearchgate.net

Spectroscopic methods such as fluorescence spectroscopy, UV-visible absorption spectroscopy, and circular dichroism (CD) spectroscopy are employed for these studies due to their sensitivity and simplicity. mdpi.compreprints.org Studies have shown that this compound interacts with HSA, binding to both Sudlow's sites I and II, with a higher affinity for site II. mdpi.com Glycation of albumin, which occurs in conditions like diabetes, can alter the protein's structure and reduce the binding affinity of this compound, potentially leading to less stable drug-protein complexes. mdpi.compreprints.org Competitive binding studies using spectroscopic methods can also assess how the presence of other drugs influences this compound's interaction with albumin. mdpi.commdpi.com These investigations provide insights into potential drug-drug interactions at the protein binding level.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the characterization of this compound, providing information about its molecular structure, interactions, and can be used for quantitative analysis. tsijournals.complos.orgderpharmachemica.comtandfonline.comjocpr.comtsijournals.comrjptonline.org

Structural Information and Molecular Interactions